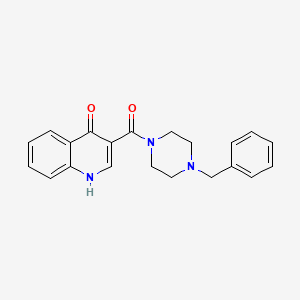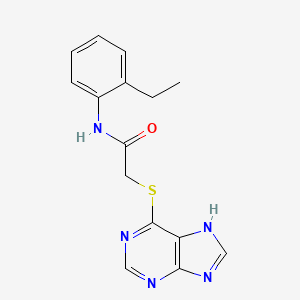
(4-Benzylpiperazin-1-yl)(4-hydroxyquinolin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzylpiperazin-1-yl)(4-hydroxyquinolin-3-yl)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound is known for its role as a 5-HT3 receptor antagonist, which makes it a candidate for the treatment of psychiatric disorders such as anxiety and depression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(4-hydroxyquinolin-3-yl)methanone typically involves multiple steps. One common method includes the reductive amination of 4-hydroxyquinoline with benzylpiperazine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The newly synthesized compound is then purified and characterized using techniques like IR, 1H NMR, 13C NMR, and mass spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Benzylpiperazin-1-yl)(4-hydroxyquinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the piperazine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(4-Benzylpiperazin-1-yl)(4-hydroxyquinolin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its potential as a therapeutic agent for treating anxiety and depression is being explored.
Wirkmechanismus
The primary mechanism of action of (4-Benzylpiperazin-1-yl)(4-hydroxyquinolin-3-yl)methanone involves its role as a 5-HT3 receptor antagonist. By binding to these receptors, the compound inhibits the action of serotonin, which can modulate mood and anxiety levels . This interaction is believed to occur through hydrophobic interactions between the aromatic moieties of the ligand and the lipophilic residues of the receptor binding site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone: Another 5-HT3 receptor antagonist with similar pharmacological properties.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
Uniqueness
(4-Benzylpiperazin-1-yl)(4-hydroxyquinolin-3-yl)methanone stands out due to its specific interaction with the 5-HT3 receptor and its potential therapeutic applications in treating psychiatric disorders. Its unique structure allows for specific binding interactions that are not observed with other similar compounds .
Eigenschaften
Molekularformel |
C21H21N3O2 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
3-(4-benzylpiperazine-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C21H21N3O2/c25-20-17-8-4-5-9-19(17)22-14-18(20)21(26)24-12-10-23(11-13-24)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2,(H,22,25) |
InChI-Schlüssel |
GPTAVURPSGNOHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167343.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide](/img/structure/B12167348.png)

![6-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-2H-chromen-2-one](/img/structure/B12167353.png)

![(5Z)-5-benzylidene-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12167359.png)
![(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12167360.png)
![Tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine](/img/structure/B12167367.png)

![N-[1-(4-fluorobenzyl)piperidin-4-yl]-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B12167379.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167383.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12167386.png)
![methyl 4-methoxy-3-[({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)amino]benzoate](/img/structure/B12167394.png)
